molecular formula C24H19ClN2O2 B11529519 8-chloro-N-(4-ethoxyphenyl)-2-phenylquinoline-4-carboxamide

8-chloro-N-(4-ethoxyphenyl)-2-phenylquinoline-4-carboxamide

Cat. No.: B11529519
M. Wt: 402.9 g/mol
InChI Key: HJYWUGADDGJLLU-UHFFFAOYSA-N
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Description

8-chloro-N-(4-ethoxyphenyl)-2-phenylquinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-N-(4-ethoxyphenyl)-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Chlorination: Introduction of the chlorine atom at the 8-position can be done using chlorinating agents like thionyl chloride or phosphorus pentachloride.

    Amidation: The carboxylic acid group at the 4-position can be converted to the carboxamide using reagents like carbodiimides (e.g., EDCI) in the presence of an amine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings or the ethoxy group.

    Reduction: Reduction reactions could target the quinoline core or the carboxamide group.

    Substitution: Electrophilic aromatic substitution reactions could occur at the phenyl rings or the quinoline core.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 8-chloro-N-(4-ethoxyphenyl)-2-phenylquinoline-4-carboxamide could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, this compound might be investigated for its potential as an antimicrobial, antiviral, or anticancer agent due to the known activities of quinoline derivatives.

Medicine

In medicinal chemistry, it could be explored as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industry, the compound might find applications in the development of new materials, such as polymers or dyes, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 8-chloro-N-(4-ethoxyphenyl)-2-phenylquinoline-4-carboxamide would depend on its specific biological target. For example, if it acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. If it has anticancer activity, it could interfere with cell division or induce apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinoline-4-carboxamide derivatives: Other derivatives with similar structures but different substituents.

Uniqueness

8-chloro-N-(4-ethoxyphenyl)-2-phenylquinoline-4-carboxamide is unique due to its specific combination of substituents, which could confer distinct biological activities or chemical properties compared to other quinoline derivatives.

Properties

Molecular Formula

C24H19ClN2O2

Molecular Weight

402.9 g/mol

IUPAC Name

8-chloro-N-(4-ethoxyphenyl)-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C24H19ClN2O2/c1-2-29-18-13-11-17(12-14-18)26-24(28)20-15-22(16-7-4-3-5-8-16)27-23-19(20)9-6-10-21(23)25/h3-15H,2H2,1H3,(H,26,28)

InChI Key

HJYWUGADDGJLLU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=C2C=CC=C3Cl)C4=CC=CC=C4

Origin of Product

United States

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